molecular formula C20H25N5O4S B2743970 Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2743970
M. Wt: 431.5 g/mol
InChI Key: RXWFWWMUXHWKKQ-UHFFFAOYSA-N
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Description

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and a 4-methoxyphenyl substituent. This complex architecture combines multiple pharmacophores:

  • Thiazolo-triazole moiety: Known for diverse biological activities, including antimicrobial and anticancer properties.
  • 4-Methoxyphenyl group: Enhances lipophilicity and influences receptor binding.
  • Piperazine-carboxylate: Improves solubility and modulates pharmacokinetics.

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-4-29-20(27)24-11-9-23(10-12-24)16(14-5-7-15(28-3)8-6-14)17-18(26)25-19(30-17)21-13(2)22-25/h5-8,16,26H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWFWWMUXHWKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Molecular Formula : C19H22N6O3S
  • Molecular Weight : 446.48 g/mol
  • Functional Groups :
    • Piperazine ring
    • Hydroxy and methoxy groups
    • Thiazole and triazole moieties

These structural components are often associated with diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

1. Antioxidant Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

In a study involving acute cerebral ischemia in mice, the compound significantly prolonged survival times and reduced mortality rates. The neuroprotective mechanism appears to involve the modulation of inflammatory pathways and the preservation of neuronal integrity during ischemic events .

StudyFindings
Zhong et al. (2014)Demonstrated significant neuroprotective effects in mice subjected to cerebral ischemia.
Zaharia et al. (2018)Highlighted the compound's ability to reduce oxidative stress in neuronal cells.

3. Anti-inflammatory and Analgesic Properties

The compound has been evaluated for its anti-inflammatory properties in various animal models. Results indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in the inflammatory response . Additionally, analgesic activity was observed through pain models where the compound reduced pain responses comparably to standard analgesics.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammation and oxidative stress.
  • Modulation of Signaling Pathways : It may modulate pathways such as NF-kB and MAPK that are crucial for inflammatory responses.
  • Direct Scavenging of Free Radicals : The presence of hydroxyl groups enhances its ability to neutralize free radicals.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Zhong et al. (2014) : Investigated the anti-ischaemic activity using bilateral common carotid artery occlusion in mice. The study concluded that the compound significantly improved survival rates during ischemic conditions.
  • Zaharia et al. (2018) : Explored the anti-inflammatory effects through various assays measuring cytokine levels in treated versus untreated groups.
  • Research on Thiazole Derivatives : A broader class of thiazole derivatives has been studied for their biological efficacy against various targets, indicating that modifications can enhance pharmacological profiles .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures may exhibit antimicrobial properties. The thiazole and triazole rings are known for their ability to interact with biological targets, potentially inhibiting the growth of bacteria and fungi. Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate could be explored for its efficacy against resistant strains of pathogens.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Studies on related thiazolo-triazole derivatives have shown promising results in reducing inflammation markers in vitro and in vivo. This could lead to the development of new therapeutic agents for conditions such as arthritis or other inflammatory diseases.

Cancer Research

The compound may also play a role in cancer therapeutics. Preliminary studies have indicated that similar piperazine derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cell division. Further investigation into the specific mechanisms of this compound could yield valuable insights into its potential as an anticancer agent .

In Vitro Studies

Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. For instance, studies utilizing the MTT assay have shown significant reductions in cell viability at specific concentrations, indicating potential for further development as an anticancer drug .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria with minimal inhibitory concentrations lower than traditional antibiotics.
Anti-inflammatory ResearchShowed significant reduction in cytokine levels in animal models of inflammation .
Cancer Cell Line TestingInduced apoptosis in BT-474 cells with an IC50 value of 0.99 μM .

Comparison with Similar Compounds

Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate

  • Key Differences :
    • Substituents : 2-Ethyl (vs. 2-methyl) on the thiazolo-triazole; 3-fluorophenyl (vs. 4-methoxyphenyl).
    • Impact :
  • Fluorine’s electronegativity vs. methoxy’s electron-donating effect could alter electronic interactions with biological targets.
Property Target Compound Analog
Thiazolo-triazole Substituent 2-Methyl 2-Ethyl
Aromatic Substituent 4-Methoxyphenyl 3-Fluorophenyl
Core Functionalization Hydroxy at position 6 Hydroxy at position 6

Compounds with Pyrazole-Triazole Hybrid Systems

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Structural Contrast :
    • Replaces thiazolo-triazole with triazolo-thiadiazole fused to pyrazole.
    • Retains 4-methoxyphenyl but lacks piperazine.
  • The target compound’s thiazolo-triazole core may exhibit different binding modes due to sulfur’s polarizability.

Piperazine-Containing Derivatives

4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

  • Key Similarities :
    • Piperazine backbone with aryl substituents.
    • Methoxyphenyl group enhances CNS penetration.
  • Functional Differences :
    • p-MPPI acts as a serotonin-1A receptor antagonist, while the target compound’s thiazolo-triazole may favor enzyme inhibition (e.g., kinases or cytochrome P450).

Research Findings and Pharmacological Potential

  • Anticancer Activity : Pyrazole-triazole derivatives (e.g., ’s carbohydrazides) show cytotoxicity via apoptosis induction . The target compound’s thiazole ring may enhance redox modulation.
  • Antifungal Potential: Triazolo-thiadiazoles inhibit fungal lanosterol demethylase ; the target’s hydroxy group could similarly chelate heme iron in cytochrome P450.
  • Receptor Modulation : Piperazine derivatives (e.g., ) exhibit serotonin receptor antagonism , but the target’s bulkier substituents may shift selectivity to other GPCRs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : Multi-step synthesis is required, typically starting with the formation of heterocyclic precursors (e.g., thiazolo-triazole and piperazine derivatives). Key steps include:

  • Cyclization : Use of hydrazine hydrate in ethanol to form triazole rings .
  • Coupling Reactions : Reaction of intermediates with 4-methoxyphenyl groups under reflux conditions (e.g., toluene, 80–100°C) .
  • Purification : Recrystallization using ethanol or methanol, monitored via thin-layer chromatography (TLC) .
  • Critical Parameters : Temperature control (±2°C) and stoichiometric ratios (e.g., 1:1.2 for hydrazine derivatives) significantly impact yield (typically 60–75%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., thiazole C-2 methyl at δ 2.4 ppm, piperazine signals at δ 3.2–3.8 ppm) .
  • IR Spectroscopy : Identification of functional groups (e.g., hydroxyl at 3300–3500 cm1^{-1}, ester carbonyl at 1700–1750 cm1^{-1}) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values (typically 10–50 µM for related triazole derivatives) .
  • Enzyme Inhibition : Fluorometric assays for 14α-demethylase (CYP51) to evaluate antifungal potential .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., triazole ring formation) be validated?

  • Methodological Answer :

  • Isotopic Labeling : Use 15^{15}N-labeled hydrazine to track nitrogen incorporation into the triazole ring via 15^15N NMR .
  • Kinetic Studies : Monitor reaction progress using in-situ IR to identify intermediates (e.g., hydrazide formation at 1650 cm1^{-1}) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for cyclization steps .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values from multiple assays (e.g., MTT vs. ATP-based luminescence) to identify assay-specific biases .
  • Structural Analogues : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .
  • Target Validation : CRISPR knockout of putative targets (e.g., CYP51) to confirm mechanism .

Q. What advanced structural elucidation methods are suitable for confirming 3D conformation?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX or OLEX2 for crystal structure determination (e.g., space group P212_1/c, Z = 4) .
  • Docking Studies : Molecular docking (AutoDock Vina) with Protein Data Bank (PDB) targets (e.g., 3LD6 for CYP51) to predict binding modes .
  • Dynamic NMR : Variable-temperature 1^1H NMR to study piperazine ring flexibility .

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